4-Hydroxy-6-propyl-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-propyl-pyran-2-one is a heterocyclic organic compound with the molecular formula C8H10O3. . This compound is characterized by a pyran ring with a hydroxyl group at the 4-position and a propyl group at the 6-position.
Mechanism of Action
Target of Action
4-Hydroxy-6-propyl-pyran-2-one, also known as 4-hydroxy-6-propyl-2H-pyran-2-one or 4-hydroxy-6-propylpyran-2-one, is a type of 4-hydroxy-2-pyrone . These pyrones are widespread in nature and possess versatile bioactivity . .
Mode of Action
4-hydroxy-2-pyrones are polyfunctional molecules that bear several electrophilic and nucleophilic centers, which determine their application in organic synthesis . This suggests that they may interact with their targets through these electrophilic and nucleophilic centers.
Biochemical Pathways
The biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . .
Result of Action
4-hydroxy-2-pyrones are known to possess versatile bioactivity , suggesting that they may have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-propyl-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the intramolecular cyclization of α-haloesters, typically α-bromoesters, using a metal as a reducing agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-propyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrones, dihydro derivatives, and oxidized compounds .
Scientific Research Applications
4-Hydroxy-6-propyl-pyran-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-2-pyrone: Similar in structure but lacks the propyl group at the 6-position.
6-Methyl-4-hydroxy-2-pyrone: Contains a methyl group instead of a propyl group at the 6-position.
4-Hydroxy-6-methyl-2H-pyran-2-one: Another derivative with a methyl group at the 6-position.
Uniqueness: 4-Hydroxy-6-propyl-pyran-2-one is unique due to the presence of the propyl group at the 6-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-6-propylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLWUMFTZMAEDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715798 |
Source
|
Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18742-94-4 |
Source
|
Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.